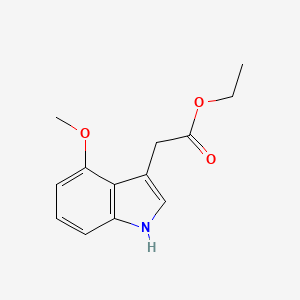

Ethyl 4-Methoxyindole-3-acetate

CAS No.:

Cat. No.: VC14439736

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15NO3 |

|---|---|

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | ethyl 2-(4-methoxy-1H-indol-3-yl)acetate |

| Standard InChI | InChI=1S/C13H15NO3/c1-3-17-12(15)7-9-8-14-10-5-4-6-11(16-2)13(9)10/h4-6,8,14H,3,7H2,1-2H3 |

| Standard InChI Key | JHUNUOOWAUAGQO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=CNC2=C1C(=CC=C2)OC |

Introduction

Structural Characteristics

The indole core of ethyl 4-methoxyindole-3-acetate is planar, with the methoxy and ethyl acetate groups influencing its electronic and steric properties. Key structural features include:

-

Methoxy group (-OCH): Enhances solubility in polar solvents and modulates reactivity.

-

Ethyl acetate moiety: Introduces ester functionality, enabling participation in hydrolysis or transesterification reactions .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 233.26 g/mol | |

| Boiling point | Not reported | - |

| Melting point | Not reported | - |

| Solubility | Soluble in organic solvents |

Synthesis and Preparation

Ethyl 4-methoxyindole-3-acetate is synthesized through multi-step organic reactions, typically involving indole precursors. Common methods include:

General Synthetic Pathways

-

Methoxylation: Introduction of the methoxy group via electrophilic substitution on the indole ring .

-

Esterification: Reaction of 4-methoxyindole-3-acetic acid with ethanol in the presence of acid catalysts .

-

Reduction/Acylation: Use of reducing agents (e.g., LiAlH) or acylating agents to modify side chains .

Example Protocol

A reported approach for analogous indole esters involves:

-

Step 1: Condensation of 4-methoxyindole with ethyl chloroacetate under basic conditions .

-

Step 2: Purification via silica gel chromatography using hexane/ethyl acetate gradients .

Yield and purity depend on reaction parameters such as temperature, catalyst (e.g., triethylamine), and solvent choice .

Neuroprotective Effects

Methoxy-substituted indoles show promise in mitigating neurodegenerative diseases. In vitro studies suggest they reduce oxidative stress and inhibit amyloid-beta aggregation .

Antimicrobial Properties

While direct data on ethyl 4-methoxyindole-3-acetate is limited, related indole esters exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL .

Drug Intermediate

The compound serves as a key intermediate in synthesizing:

-

Anticancer agents: Modified indoles targeting kinase pathways .

-

Anti-inflammatory drugs: Derivatives inhibiting COX-2 enzymes .

Structural Modifications

-

Ester hydrolysis: Yields 4-methoxyindole-3-acetic acid, a potential prodrug.

-

Functional group addition: Introduction of halogens or alkyl chains enhances bioavailability .

Synthetic Innovations

Recent patents highlight microwave-assisted synthesis, reducing reaction times from hours to minutes .

Biological Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume